

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde

molecular structure

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Compound of Interest

Compound Name: 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde

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An In-depth Technical Guide to **1-Cyclopentyl-1H-pyrrole-3-carbaldehyde**: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of **1-Cyclopentyl-1H-pyrrole-3-carbaldehyde**, a heterocyclic compound of significant interest in modern organic synthesis. The document delves into its core molecular architecture, elucidates the prevalent synthetic methodologies with a focus on the Vilsmeier-Haack reaction, details its spectroscopic signature, and explores its reactivity and utility as a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical properties for the creation of complex molecular targets, fine chemicals, and novel pharmaceutical agents.^[1]

Introduction: A Versatile Heterocyclic Building Block

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a substituted aromatic heterocycle that has garnered considerable attention as a valuable building block in various chemical fields.^[2] Its structure is defined by three key components: a central five-membered aromatic pyrrole ring, an N-substituted cyclopentyl group, and a C-3 substituted carbaldehyde (formyl) group. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it an ideal precursor for the synthesis of more elaborate molecules.

The aldehyde functional group, in particular, serves as a versatile chemical handle, enabling a wide array of subsequent transformations. Consequently, this compound is frequently employed as a key intermediate in the development of pharmaceuticals, advanced materials, and specialized ligands for catalysis.^{[1][2]} Its utility is especially noted in research programs targeting neurological disorders and in the broader construction of complex organic frameworks.^[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of **1-Cyclopentyl-1H-pyrrole-3-carbaldehyde** dictates its chemical behavior. The pyrrole nucleus is a π -excessive aromatic system, meaning the five-membered ring contains six π -electrons, rendering it highly susceptible to electrophilic attack. The N-cyclopentyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions. The C-3 carbaldehyde acts as a moderate electron-withdrawing group, modulating the aromaticity of the pyrrole ring and serving as the primary site for synthetic elaboration.

Below is the 2D representation of its molecular structure.

Molecular structure of the title compound.

Table 1: Physicochemical and Computational Data

Property	Value	Source
CAS Number	1071359-81-3	[3] [4]
Molecular Formula	C ₁₀ H ₁₃ NO	[4]
Molecular Weight	163.22 g/mol	[3] [4]
Purity	Typically ≥95%	[3] [5]
Appearance	White to yellow or brown solid	
Topological Polar Surface Area (TPSA)	22 Å ²	[4]
logP (calculated)	2.4157	[4]
Hydrogen Bond Acceptors	2	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	2	[4]

Synthesis Strategy: The Vilsmeier-Haack Formylation

The most direct and widely employed method for synthesizing pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction.[\[6\]](#) This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[6\]](#)

Causality and Mechanistic Insight

The choice of the Vilsmeier-Haack reaction is predicated on the high nucleophilicity of the pyrrole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[\[7\]](#)

- Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[\[6\]](#)[\[7\]](#)

- Electrophilic Attack: The π -system of the N-cyclopentylpyrrole precursor attacks the electrophilic carbon of the Vilsmeier reagent.
- Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde product.^[7]

A critical aspect of this synthesis is regioselectivity. While unsubstituted pyrrole preferentially undergoes electrophilic substitution at the C-2 position, the presence of an N-substituent can influence the outcome. For N-substituted pyrroles, formylation can be effectively directed to the C-3 position, a phenomenon that can be enhanced by the steric properties of the reagents and substrate.^{[8][9]}

Workflow for Vilsmeier-Haack Synthesis.

Protocol: Vilsmeier-Haack Formylation of N-Cyclopentylpyrrole

This protocol is a representative example adapted from established procedures for similar substrates.^[10]

- Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 6.5 equivalents) in an ice bath. Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise while stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
- Substrate Addition: Dissolve N-cyclopentylpyrrole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- Neutralization: Basify the aqueous solution by slowly adding a solution of sodium hydroxide (e.g., 1M or 20% NaOH) until the pH reaches ~11, then adjust to a final pH of 6-7.^[10]

- Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Structural Elucidation via Spectroscopic Analysis

The identity and purity of **1-Cyclopentyl-1H-pyrrole-3-carbaldehyde** are unequivocally confirmed through a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Value
¹ H NMR (CDCl ₃ , 300 MHz)	Aldehyde Proton (-CHO)	~9.8 ppm (singlet, 1H)
Pyrrole H-2, H-5	~7.2-7.4 ppm (multiplets, 2H)	
Pyrrole H-4	~6.4 ppm (singlet, 1H)	
Cyclopentyl Protons	~1.6-4.2 ppm (complex multiplets, 9H)	
¹³ C NMR (CDCl ₃ , 75 MHz)	Carbonyl Carbon (C=O)	~185 ppm
Pyrrole Carbons	~105-140 ppm	
Cyclopentyl Carbons	~25-60 ppm	
IR Spectroscopy (KBr)	C=O Stretch (Aldehyde)	~1650 cm ⁻¹ (strong)[10]
C-H Stretch (Aromatic)	~3100 cm ⁻¹	
C-H Stretch (Aliphatic)	~2800-3000 cm ⁻¹	
Mass Spectrometry (ESI+)	Molecular Ion Peak [M+H] ⁺	m/z ≈ 164

Chemical Reactivity and Synthetic Applications

The synthetic value of **1-Cyclopentyl-1H-pyrrole-3-carbaldehyde** lies in the reactivity of its aldehyde group, which provides a gateway to a multitude of other functional groups and molecular scaffolds.

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-Cyclopentyl-1H-pyrrole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.[11]
- Reduction: The formyl group can be selectively reduced to a primary alcohol ((1-Cyclopentyl-1H-pyrrol-3-yl)methanol) using mild reducing agents such as sodium borohydride.[11]
- Condensation Reactions: It serves as an electrophile in condensation reactions. For example, it can undergo Horner-Wadsworth-Emmons olefination to yield α,β -unsaturated esters or nitriles, extending the carbon chain.[8]
- Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a diverse range of N-substituted aminomethylpyrroles, a common motif in pharmacologically active compounds.

Key synthetic transformations of the title compound.

These transformations underscore its role as a pivotal intermediate. By leveraging the aldehyde, chemists can introduce new functionalities and build molecular complexity, which is essential for synthesizing drug candidates and performance materials.[1]

Conclusion

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a strategically important molecule in organic chemistry. Its structure, characterized by an electron-rich N-substituted pyrrole ring and a reactive C-3 aldehyde, makes it an ideal substrate for constructing complex chemical entities. The Vilsmeier-Haack reaction provides a reliable and direct route for its synthesis, and its rich downstream chemistry allows for extensive functionalization. For researchers in medicinal chemistry and materials science, this compound represents a valuable and versatile tool for innovation and discovery.

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